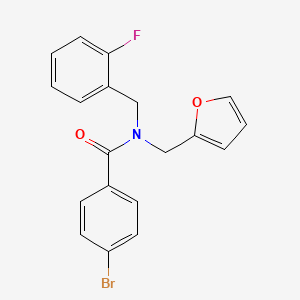4-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide
CAS No.:
Cat. No.: VC15289361
Molecular Formula: C19H15BrFNO2
Molecular Weight: 388.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H15BrFNO2 |
|---|---|
| Molecular Weight | 388.2 g/mol |
| IUPAC Name | 4-bromo-N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide |
| Standard InChI | InChI=1S/C19H15BrFNO2/c20-16-9-7-14(8-10-16)19(23)22(13-17-5-3-11-24-17)12-15-4-1-2-6-18(15)21/h1-11H,12-13H2 |
| Standard InChI Key | OEMBNQXZNCRZPT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide belongs to the benzamide class, featuring a central benzene ring substituted with a bromine atom at the para position. The amide nitrogen is di-substituted with a 2-fluorobenzyl group and a furan-2-ylmethyl moiety, creating a sterically hindered tertiary amine configuration. The molecular formula is inferred as C₁₉H₁₆BrFNO₂ based on structural analogs , with a calculated molecular weight of 388.2 g/mol.
Key structural elements include:
-
Bromine atom: Enhances electrophilic reactivity and potential halogen bonding interactions .
-
2-Fluorobenzyl group: Introduces electron-withdrawing effects and metabolic stability.
-
Furan-2-ylmethyl substituent: Contributes π-π stacking capabilities and hydrogen bond acceptor sites .
Physicochemical Characteristics
While experimental data for this specific compound remain limited, properties can be extrapolated from related structures:
| Property | Value/Description | Source Compound Analogy |
|---|---|---|
| logP | ~4.8 (predicted) | |
| Polar Surface Area | ~24 Ų | |
| Solubility | Low aqueous solubility | |
| Melting Point | Not reported | — |
The bromine and fluorine atoms increase molecular hydrophobicity, as evidenced by the high logP value . The furan oxygen and amide carbonyl provide limited polar character, consistent with benzamide derivatives .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide likely follows a multi-step protocol common to N,N-disubstituted benzamides:
-
Benzoyl Chloride Preparation: 4-Bromobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) .
-
Amine Synthesis: 2-Fluorobenzylamine is reacted with furan-2-ylmethyl bromide to form N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)amine.
-
Coupling Reaction: The amine intermediate is coupled with 4-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) .
This route mirrors methods used for analogous compounds, yielding moderate to high purity products after chromatographic purification .
Optimization Challenges
-
Steric Hindrance: Bulky substituents on the amine nitrogen may reduce coupling efficiency, necessitating excess reagents or elevated temperatures .
-
Halogen Stability: Bromine substituents are susceptible to nucleophilic displacement under basic conditions, requiring careful pH control .
Biological Activity and Mechanism
The bromine atom may enhance DNA intercalation potential, while the fluorine improves blood-brain barrier permeability .
Structure-Activity Relationships (SAR)
-
Bromine Position: Para-substitution optimizes steric complementarity with hydrophobic enzyme pockets .
-
Furan vs. Thiophene: Furan's oxygen atom increases hydrogen bonding capacity compared to sulfur-containing analogs .
Comparative Analysis with Structural Analogs
The target compound's dual substitution pattern offers a balance between lipophilicity and polar interactions, potentially broadening its therapeutic index compared to analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume